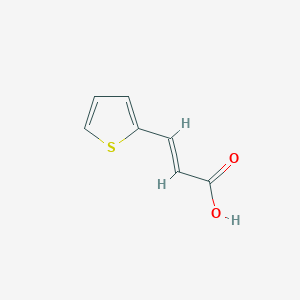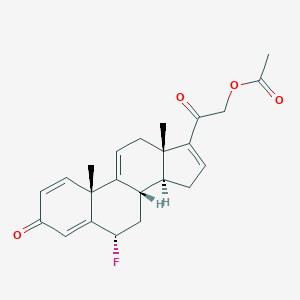
1-(4,4-Dimethylthiochroman-6-yl)ethanone
概述
描述
依康美他索恩丁酸酯是一种合成的糖皮质激素类皮质类固醇。它以其强效的抗炎特性而闻名,并已在各种药理学应用中得到研究。 尽管具有潜力,但依康美他索恩丁酸酯从未上市 .
准备方法
合成路线和反应条件
依康美他索恩丁酸酯可以通过一系列化学反应合成,这些反应涉及对甾体结构的修饰。 其中一种方法包括在叔胺和溶剂存在下,使依康美他索与磺酰氯(如甲磺酰氯或对甲苯磺酰氯)反应 .
工业生产方法
依康美他索恩丁酸酯的工业生产涉及使用与上述类似的反应条件进行大规模化学合成。该工艺经过优化,以提高产量和纯度,确保最终产品符合药典标准。
化学反应分析
反应类型
依康美他索恩丁酸酯会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 这种反应涉及将一个官能团替换为另一个官能团,通常使用特定的试剂和条件。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化锂铝,硼氢化钠。
取代试剂: 磺酰氯,叔胺。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与磺酰氯的反应生成磺酸酯,磺酸酯可以进一步反应生成各种衍生物 .
科学研究应用
化学: 用作研究甾体化学和合成修饰的模型化合物。
生物学: 研究其对细胞过程和炎症的影响。
医学: 探索其在治疗炎症性疾病(如哮喘和皮肤病)中的潜在用途.
工业: 在抗炎药物和制剂开发中的潜在应用。
作用机制
依康美他索恩丁酸酯通过与糖皮质激素受体结合发挥其作用,从而导致基因表达发生改变。这导致抑制炎症反应和调节免疫功能。 分子靶点包括免疫反应中涉及的各种炎症介质和通路 .
相似化合物的比较
类似化合物
莫米松: 另一种具有类似抗炎特性的强效糖皮质激素。
地塞米松: 一种广泛用于治疗各种炎症性疾病的糖皮质激素.
独特性
依康美他索恩丁酸酯由于其特定的化学结构而独一无二,这提供了独特的药代动力学和药效学特性。 其高效力和特异性受体结合谱使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVJYNSSSHXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470934 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-23-1 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


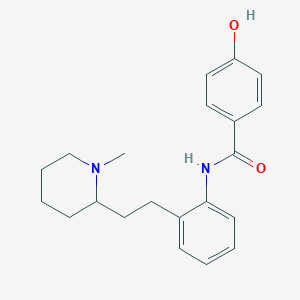
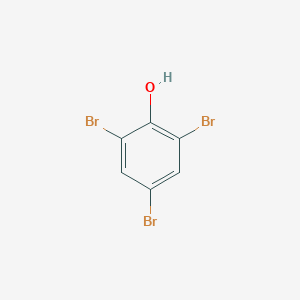

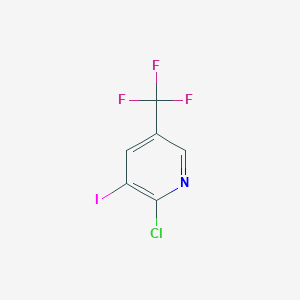

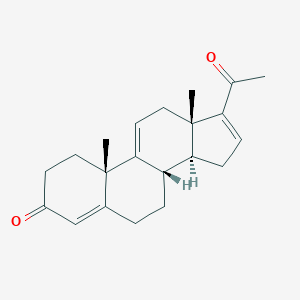
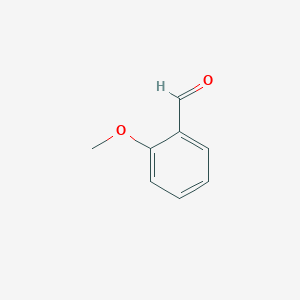
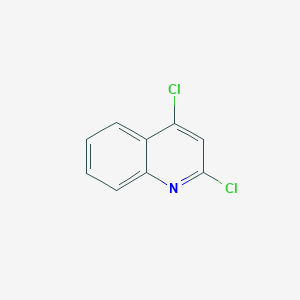
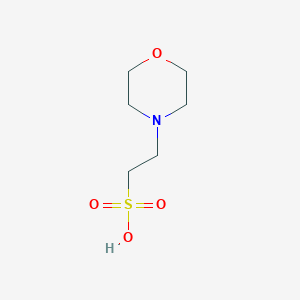
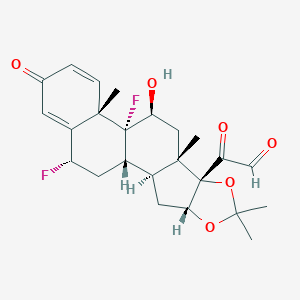
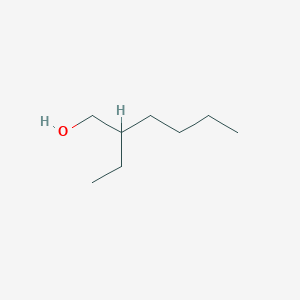
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
